ソニデギブリン酸塩

説明

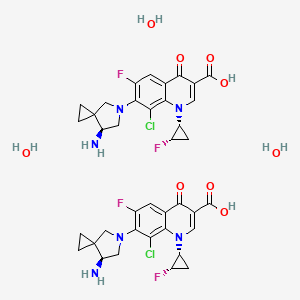

Sonidegib phosphate is a phosphate salt obtained by reacting sonidegib with two equivalents of phosphoric acid . It is an antineoplastic agent used for the treatment of locally advanced basal cell carcinoma (BCC) following surgery and radiation therapy, or in cases where surgery or radiation therapy are not appropriate . It is a Hedgehog signaling pathway inhibitor (via smoothened antagonism) developed as an anticancer agent by Novartis .

Synthesis Analysis

The current industrial approach to sonidegib utilizes wasteful organic solvents and relies on high loadings of endangered Pd. This anticancer drug can now be synthesized in 5 steps using only 3 pots, along with ppm levels of a Pd catalyst, all done in water at ambient temperatures .Molecular Structure Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .Chemical Reactions Analysis

Sonidegib phosphate is a phosphate salt obtained by reaction sonidegib with two equivalent of phosphoric acid . It has a role as an antineoplastic agent, a SMO receptor antagonist, and a Hedgehog signaling pathway inhibitor .Physical And Chemical Properties Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .科学的研究の応用

皮膚がんの治療

ソニデギブリン酸塩(SNG)は、皮膚がん治療に使用されてきたヘッジホッグ阻害剤です {svg_1}. しかし、SNGは生体利用率が低く、耐性と関連付けられています {svg_2}. 研究者らは、皮膚がんの潜在的な治療法として、エトソームゲルを開発することにより、SNGの生体利用率、抗腫瘍効果、および標的化を強化することに焦点を当てています {svg_3}.

生体利用率の向上

SNGの生体利用率は低く、その有効性を制限する可能性があります {svg_4}. これを解決するために、研究者らはSNGを負荷したエトソームゲルを開発しました {svg_5}. この製剤は、高い封入効率と定常状態のフラックスを示し、生体利用率の向上を示しています {svg_6}.

抗腫瘍効果

SNGのエトソームゲル製剤は、有意な抗腫瘍活性を示しました {svg_7}. 経口SNGと比較して、この製剤は3.18倍高い相対的生体利用率を示し、その結果、有意な抗腫瘍活性を示しました {svg_8}.

皮膚がん細胞の標的化

SNGのエトソームゲル製剤は、皮膚の深層へのSNGの浸透率が高く、腫瘍細胞への受動的な標的化を示しました {svg_9}. これは、この製剤ががん細胞に到達して殺傷する上でより効果的である可能性があることを示唆しています。

進行性基底細胞がんの治療

ソニデギブは、手術または放射線療法後に再発した局所進行性基底細胞がん(laBCC)の成人患者、または手術または放射線療法の対象とならない患者の治療に適応されています {svg_10}. ランダム化されたBOLT研究の42か月間の分析では、ソニデギブの長期的な有効性と安全性が確認されました {svg_11}.

c-Jun N末端キナーゼ3(JNK3)の阻害

基底細胞がんの治療に臨床的に使用されるスムースンドアンタゴニストであるソニデギブは、潜在的なc-Jun N末端キナーゼ3(JNK3)阻害剤です {svg_12}. これは、JNK3が役割を果たす疾患の治療に用途がある可能性があることを示唆しています。

作用機序

Target of Action

Sonidegib phosphate primarily targets a transmembrane protein called Smoothened (SMO) . SMO plays a crucial role in the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation, tissue polarity, and stem cell maintenance .

Mode of Action

Sonidegib phosphate acts as an inhibitor of the Hh pathway . It binds to and inhibits SMO, preventing the Hh pathway from functioning . This inhibition disrupts the signal transduction of the Hh pathway, leading to changes in the cellular environment .

Biochemical Pathways

The Hh signaling pathway is highly conserved and includes the ligands (Sonic hedgehog, Desert hedgehog, Indian hedgehog), patched receptors (PTCH1, PTCH2), signal transducer SMO, and Gli transcription factors (Gli1, Gli2, Gli3) . In the absence of Hh ligand binding to the patched receptor, the receptor inhibits the function of SMO . The binding of Hh ligand releases this inhibition, allowing SMO to signal downstream and activate the Gli transcription factors . Gli can bind to the promoter regions of their target genes, regulating their expression .

Pharmacokinetics

Sonidegib is primarily metabolized via oxidation and amide hydrolysis . The enzyme responsible for the majority of metabolism is the cytochrome P450 (CYP) 3A4 enzyme . Around 70% of Sonidegib is eliminated in the feces, while 30% is eliminated in the urine .

Result of Action

The inhibition of the Hh signaling pathway by Sonidegib results in antitumor activity in various animal models . In a transgenic mouse model of islet cell neoplasms, tumor volume was reduced by 95% in mice treated with Sonidegib when compared with untreated mice . This indicates that tumors that depend on the Hh pathway are unable to grow when the pathway is inhibited by Sonidegib .

Action Environment

The efficacy of Sonidegib can be influenced by various environmental factors. For instance, a high-fat meal can increase Sonidegib’s bioavailability fivefold . Additionally, proton pump inhibitor (PPI) coadministration can reduce Sonidegib’s bioavailability by 30% . Therefore, the action, efficacy, and stability of Sonidegib can be significantly affected by the patient’s diet and concomitant medications .

Safety and Hazards

Sonidegib was well tolerated, with common grade 1–2 adverse events (AEs), including muscle spasms, increase in the serum creatine phosphokinase (CPK) levels, dysgeusia, gastrointestinal symptoms, and alopecia, occurring in >10% of patients . ODOMZO can cause embryo-fetal death or severe birth defects when administered to a pregnant woman .

将来の方向性

Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other hedgehog inhibitors . It has been investigated as a potential treatment for various cancers including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and medulloblastoma .

特性

IUPAC Name |

N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4)/t16-,17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIVSVMMGFFZIJ-VWDRLOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669468 | |

| Record name | Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218778-77-8 | |

| Record name | Sonidegib phosphate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218778778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONIDEGIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W421AI34UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)